Cas no 1636161-67-5 (5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one)
![5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one structure](https://ja.kuujia.com/scimg/cas/1636161-67-5x500.png)
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
- 5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-one
- CS-15618
- 5-bromo-7-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
- CS-WAA0073
- SCHEMBL16210384
- 1636161-67-5
- AKOS037650979
- CS-0035378
-
- MDL: MFCD30802997
- インチ: 1S/C6H5BrN4O/c1-3-10-5(7)4-6(12)8-2-9-11(3)4/h2H,1H3,(H,8,9,12)
- InChIKey: PGJPQBGHVMBCKR-UHFFFAOYSA-N
- ほほえんだ: BrC1=C2C(NC=NN2C(C)=N1)=O
計算された属性
- せいみつぶんしりょう: 227.96467g/mol
- どういたいしつりょう: 227.96467g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.3
- 疎水性パラメータ計算基準値(XlogP): 1
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B63430-1g |
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one |
1636161-67-5 | 99% | 1g |
¥4688.0 | 2022-04-28 | |
Chemenu | CM330650-250mg |
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one |
1636161-67-5 | 95%+ | 250mg |
$546 | 2021-08-18 | |
Chemenu | CM330650-100mg |
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one |
1636161-67-5 | 95%+ | 100mg |
$281 | 2021-08-18 | |
eNovation Chemicals LLC | D773633-250mg |
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one |
1636161-67-5 | 98% | 250mg |
$450 | 2023-09-02 | |
eNovation Chemicals LLC | D773633-1g |
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one |
1636161-67-5 | 98% | 1g |
$825 | 2023-09-02 | |
Chemenu | CM330650-1g |
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one |
1636161-67-5 | 95%+ | 1g |
$1092 | 2021-08-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B63430-250mg |
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one |
1636161-67-5 | 99% | 250mg |
¥2348.0 | 2022-04-28 | |
Chemenu | CM330650-250mg |
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one |
1636161-67-5 | 95%+ | 250mg |
$360 | 2023-01-19 | |
Chemenu | CM330650-100mg |
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one |
1636161-67-5 | 95%+ | 100mg |
$216 | 2023-01-19 | |
Apollo Scientific | OR510071-250mg |
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one |
1636161-67-5 | >98% | 250mg |
£405.00 | 2024-05-24 |
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one 関連文献
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-oneに関する追加情報
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one: A Comprehensive Overview
The compound5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one, identified by the CAS number1636161-67-5, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of imidazotriazines, which are known for their versatile applications in drug design and materials science. Recent advancements in synthetic methodologies and computational modeling have shed light on its structural properties and functional applications.
Recent studies have highlighted the importance ofimidazo[5,1-f][1,2,4]triazinones as bioactive molecules. The presence of bromine at the 5-position and a methyl group at the 7-position in this compound introduces unique electronic and steric properties. These features make it an attractive candidate for exploring its role in medicinal chemistry. For instance, researchers have demonstrated that such substitutions can enhance the compound's ability to interact with biological targets, such as enzymes or receptors.
In terms of synthesis,5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one can be prepared via a multi-step process involving nucleophilic aromatic substitution and cyclization reactions. The use of microwave-assisted synthesis has been reported to significantly improve reaction yields and reduce reaction times compared to traditional methods. This approach not only enhances the efficiency of synthesis but also aligns with green chemistry principles by minimizing waste generation.
The structural uniqueness of this compound has led to its exploration in various applications. For example,imidazotriazines have been studied for their potential as kinase inhibitors due to their ability to form hydrogen bonds with key residues in enzyme active sites. In silico studies using molecular docking techniques have revealed promising interactions between this compound and several protein targets implicated in diseases such as cancer and neurodegenerative disorders.
Beyond medicinal chemistry,5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one has also shown promise in materials science. Its aromaticity and heterocyclic framework make it a candidate for use in organic electronics. Researchers have investigated its potential as a building block for constructing functional materials with tailored electronic properties.
In terms of toxicity,CAS No. 1636161-67-5-based compounds have undergone preliminary safety assessments. These studies suggest that while the compound exhibits moderate cytotoxicity against certain cell lines, further research is needed to fully understand its toxicological profile. Regulatory guidelines emphasize the importance of thorough safety evaluations before considering any clinical applications.
The future outlook for5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is bright due to its versatile structure and emerging applications across multiple disciplines. Collaborative efforts between chemists and biologists are expected to unlock new insights into its therapeutic potential. Additionally, advancements in synthetic techniques will likely pave the way for more efficient production methods.
1636161-67-5 (5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one) 関連製品
- 1805396-25-1(Methyl 3-bromo-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate)
- 1171906-62-9(1-(3-fluoro-2-methylphenyl)-3-(2-{6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino}ethyl)urea)
- 1261998-75-7(3-Pyridinol, 6-(3-chloro-4-fluorophenyl)-)
- 107855-60-7(1,3-Dimethyl 2-(3-chlorophenyl)propanedioate)
- 100330-50-5(Methyl 3-oxohept-6-ynoate)
- 2091216-29-2(INDEX NAME NOT YET ASSIGNED)
- 654-15-9(3-Benzotriazol-1-yl-propionic Acid)
- 1804336-25-1(4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridine)
- 82433-00-9(5-Isothiazolecarboxylic acid, 3-(3-methoxyphenyl)-)
- 2454396-63-3(Pyrido[4,3-d]pyrimidine, 2,4,7,8-tetrachloro-)
